N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a thiazole-pyridazine core linked via a sulfanyl bridge to an acetamide group substituted with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-23(33-24(25-15)16-5-4-6-19(13-16)31-3)20-11-12-22(28-27-20)32-14-21(29)26-17-7-9-18(30-2)10-8-17/h4-13H,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTRBPKHHKUKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Pyridazine Ring Formation: The pyridazine ring is synthesized separately, often involving the reaction of hydrazine derivatives with diketones.
Coupling Reactions: The thiazole and pyridazine rings are then coupled using appropriate linkers and reagents, such as sulfur-containing compounds, to form the desired structure.
Final Modifications: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, and the final acetamide group is added via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced aromatic rings, amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural Differences and Implications
Core Heterocycles :
- The thiazole-pyridazine core in the target compound differs from triazole-pyridine () or triazole-furan () systems. Thiazole and pyridazine rings may enhance π-π stacking or hydrogen-bonding interactions compared to triazole-based cores, influencing target binding .
- Triazole-containing analogs (e.g., ) exhibit anti-exudative activity, suggesting that core flexibility and electron distribution modulate pharmacological effects .
Substituent Effects :
- 4-Methoxyphenyl in the target compound contrasts with furan-2-yl () or pyridinyl (). Methoxy groups improve solubility and membrane permeability, while furan or pyridine rings may alter metabolic stability .
- Sulfanyl bridges are conserved across analogs, critical for maintaining structural integrity and mediating thiol-disulfide interactions in biological systems .
Biological Activity
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article synthesizes available data on its biological activity, focusing on its mechanism, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A methoxyphenyl group
- A thiazole moiety
- A pyridazine ring
- A sulfanyl linkage
This intricate arrangement is believed to contribute to its biological properties.
Research indicates that compounds with similar structures may exert their effects through multiple mechanisms:
- Tubulin Inhibition : Many thiazole derivatives are known to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The presence of the thiazole and pyridazine rings suggests potential inhibitory activity against specific enzymes, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Antiproliferative Effects
Studies have shown that related thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound demonstrated IC50 values ranging from 0.36 to 0.86 μM in human cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10s | SGC-7901 | 0.36 |
| 10s | Other lines | 0.86 |
Enzyme Inhibition
The compound's structural features suggest it may inhibit carbonic anhydrase IX (CA IX), which has been associated with aggressive tumor phenotypes. For example:
- Selectivity : Newer benzenesulfonamides derived from thiazoles showed IC50 values for CA IX ranging from 10.93 to 25.06 nM, indicating high potency and selectivity over CA II .
Case Studies
- Thiazole Derivatives in Cancer Research : A study synthesized various thiazole derivatives and evaluated their antiproliferative activities. The most potent derivative exhibited significant cell cycle arrest at the G2/M phase, supporting the hypothesis that this compound may have similar effects .
- Apoptosis Induction : Another investigation highlighted that certain thiazolone compounds induced apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in apoptotic markers compared to controls . This suggests that this compound could also activate apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
